molecular formula C17H16N2O2 B2930336 1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione CAS No. 37910-33-1

1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione

Cat. No.: B2930336
CAS No.: 37910-33-1
M. Wt: 280.327
InChI Key: RVFNOQRZECLLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a 4-methylphenyl substituent at the 1-position and a phenylamino group at the 3-position of the pyrrolidine ring. The pyrrolidine-2,5-dione core is a well-explored pharmacophore in medicinal chemistry, known for its versatility in drug design due to its hydrogen-bonding capacity and structural rigidity . This compound belongs to a broader class of succinimide analogs, which have demonstrated diverse biological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name

3-anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-7-9-14(10-8-12)19-16(20)11-15(17(19)21)18-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFNOQRZECLLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione typically involves the reaction of 4-methylbenzylamine with maleic anhydride, followed by cyclization and subsequent reaction with aniline. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal or antibacterial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Comparison of Pyrrolidine-2,5-dione Derivatives

Compound Name Key Substituents Biological Activity (IC₅₀/ED₅₀) Reference
1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione (Target Compound) 4-Methylphenyl, Phenylamino Not explicitly reported
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione (5d) 4-Acetylphenyl, 4-Bromophenyloxy GABA-T inhibition: 100.5 ± 5.2 μM
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione 4-Methoxyphenyl, Piperidinyl Not explicitly reported
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives (e.g., Compound 9) 3-Methylthiophen-2-yl, Chlorophenyl MES ED₅₀: 62.14 mg/kg; 6 Hz ED₅₀: 74.32 mg/kg
1-(2-Methoxyphenyl)-3-(p-tolylamino)pyrrolidine-2,5-dione 2-Methoxyphenyl, p-Tolylamino Not explicitly reported

Key Observations:

GABA-Transaminase (GABA-T) Inhibition: Compound 5d (1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione) demonstrates potent GABA-T inhibition (IC₅₀ = 100.5 μM), suggesting that electron-withdrawing groups (e.g., bromine) on the aryloxy moiety enhance enzyme binding . The target compound lacks an aryloxy group, which may limit its GABA-T activity unless the phenylamino group compensates via alternative interactions.

Anticonvulsant Activity: Derivatives with methylene linkers (e.g., compound 9) show superior activity in maximal electroshock (MES) and 6 Hz seizure models compared to acetamide-linked analogs . The target compound’s direct phenylamino linkage may offer steric advantages for CNS penetration.

Antimicrobial Activity: Mannich bases like 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione exhibit moderate antimicrobial effects against E. coli and B. subtilis . The target compound’s phenylamino group could similarly interact with microbial targets, though this remains speculative without direct data.

Structure-Activity Relationships (SAR)

  • Aromatic Substituents :
    • Electron-Donating Groups : Methoxy (e.g., compound in ) or methyl groups (target compound) may enhance lipophilicity and blood-brain barrier (BBB) penetration, critical for CNS-targeted agents .
    • Electron-Withdrawing Groups : Bromine or acetyl groups (e.g., compound 5d) improve enzyme inhibition but may reduce bioavailability due to increased polarity .
  • Linker Chemistry: Methylene linkers (e.g., –CH₂–) in anticonvulsant derivatives correlate with higher activity than rigid acetamide linkers . The target compound’s direct phenylamino attachment may mimic methylene flexibility.
  • Amino Group Variations: Piperidinyl () or phenylamino (target compound) substituents influence receptor selectivity. Piperidinyl groups may enhance serotonin receptor (e.g., 5-HT1A) binding, while phenylamino groups could favor GABAergic pathways .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight logP Polar Surface Area (Ų) Rotatable Bonds Bioavailability Prediction
This compound (Estimated) ~310 ~1.5* ~50 3 Moderate to High
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione 288.34 1.08 39.53 4 High
1-(2-Methoxyphenyl)-3-(p-tolylamino)pyrrolidine-2,5-dione 310.35 Not reported Not reported 4 Moderate

*Estimated based on analog data.

  • logP and Lipophilicity : The target compound’s predicted logP (~1.5) aligns with CNS drug thresholds (logP = 1–3), favoring BBB penetration .
  • Polar Surface Area (PSA) : A PSA < 60 Ų supports oral bioavailability . The target compound’s estimated PSA (~50 Ų) suggests favorable absorption.
  • Rotatable Bonds : Fewer rotatable bonds (<10) correlate with higher bioavailability. The target compound’s 3 rotatable bonds (vs. 4 in ) may enhance metabolic stability .

Biological Activity

1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione, a compound belonging to the pyrrolidine-2,5-dione class, has attracted attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core with two significant substituents: a 4-methylphenyl group and a phenylamino group. Its chemical formula is C16H16N2O2C_{16}H_{16}N_{2}O_{2}, and it exhibits properties that make it suitable for various biological applications.

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Other Pyrrolidine DerivativesVarious strainsVaries (0.0039 - 0.025 mg/mL)

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains.

Anticancer Properties

The potential anticancer activity of pyrrolidine derivatives has also been a focus of research. Studies indicate that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study examining the effects of various pyrrolidine derivatives on cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to strong anticancer activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.
  • Receptor Binding : It could bind to receptors that regulate cell proliferation and apoptosis, thereby modulating cellular responses.

Research Findings

Recent studies have expanded on the pharmacological potential of this compound:

  • Antimicrobial Studies : A comprehensive evaluation involving over 200 pyrrolidine derivatives highlighted the significance of structural modifications in enhancing antimicrobial efficacy .
  • Anticancer Studies : Research focusing on the structural analogs of pyrrolidine-2,5-diones indicated promising results in inhibiting tumor growth in vitro and in vivo .
  • Biochemical Pathways : Investigations into the biochemical pathways affected by these compounds suggest potential applications in drug design for treating metabolic disorders and cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves condensation of substituted anilines with maleic anhydride derivatives under acidic reflux. For example, analogous compounds (e.g., 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione) are synthesized by refluxing 4-methoxyaniline with dihydrofuran-2,5-dione in acetic acid for 4 hours, followed by crystallization . Key variables include stoichiometry, solvent choice (e.g., acetic acid vs. aprotic solvents), and reaction time. Yield optimization can be systematically tested using factorial design of experiments (DoE) to identify critical parameters .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular structure and stereochemistry. For example, SCXRD analysis of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione confirmed bond lengths (mean C–C = 0.002 Å) and crystallographic parameters (R factor = 0.034) . Complementary techniques include NMR (to verify substitution patterns), high-resolution mass spectrometry (HRMS) for molecular weight validation, and FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹).

Q. What are the known reactivity patterns of the pyrrolidine-2,5-dione core in this compound?

  • Methodological Answer : The dione moiety is electrophilic, enabling nucleophilic attacks at the carbonyl groups. For example, analogous compounds undergo ring-opening reactions with amines or alcohols to form amides or esters. Steric hindrance from the 4-methylphenyl and phenylamino groups may slow reactivity, requiring harsher conditions (e.g., elevated temperatures or Lewis acid catalysts) . Computational modeling (e.g., density functional theory) can predict reaction pathways and transition states to guide experimental design .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can map electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces to identify sites for functionalization. For instance, ICReDD’s approach integrates reaction path searches and experimental feedback loops to prioritize derivatives with optimal binding affinities or solubility . Molecular docking studies against target proteins (e.g., kinases) can further refine structural modifications .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). To address this:

  • Standardize assays : Use identical cell lines, solvent systems (e.g., DMSO concentration ≤0.1%), and positive controls.
  • Validate target engagement : Employ biophysical methods (e.g., surface plasmon resonance) to confirm direct binding.
  • Leverage meta-analysis : Apply statistical tools (e.g., Bayesian regression) to harmonize datasets and identify outliers .

Q. How can researchers optimize reactor design for scaled-up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Reactor parameters (e.g., mixing efficiency, temperature gradients) must be tailored to avoid racemization. Membrane reactors or microfluidic systems enhance heat/mass transfer, critical for thermally sensitive intermediates. Computational fluid dynamics (CFD) simulations can model flow patterns and predict hotspots, while in-line analytics (e.g., Raman spectroscopy) enable real-time monitoring of stereopurity .

Q. What methodologies enable the study of this compound’s interactions with biological membranes?

  • Methodological Answer : Use liposome-based assays to mimic membrane permeability. Fluorescence quenching assays or isothermal titration calorimetry (ITC) quantify partitioning coefficients. Advanced techniques like cryo-electron microscopy (cryo-EM) or solid-state NMR resolve atomic-level interactions with lipid bilayers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.